AC708
Description
AC708 (also known as PLX73086) is a potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of macrophages and osteoclasts . It exhibits high specificity for CSF1R over closely related kinases such as PDGFRα/β, FLT3, and KIT, with IC50 values of 26 nM and 33 nM for CSF-1- and IL-34-mediated CSF1R phosphorylation, respectively . This compound also inhibits the viability of growth factor-dependent cells cultured in CSF-1 (IC50 = 38 nM) and IL-34 (IC50 = 40 nM) and suppresses primary human osteoclast differentiation (IC50 = 15 nM) .
Preclinical studies demonstrated its ability to reduce tumor-associated macrophage (TAM) infiltration by up to 86% in ovarian cancer models and synergize with anti-VEGF therapies (e.g., bevacizumab) to overcome adaptive resistance, reducing tumor burden by 83–98% in resistant models . Despite promising preclinical data, this compound’s clinical development was terminated in 2018 .
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AC708; AC-708; AC 708.; unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
This compound vs. PLX3397
- Clinical Outcomes: PLX3397 received FDA approval for tenosynovial giant cell tumor (TGCT), while this compound’s development halted despite superior preclinical synergy with anti-VEGF therapies .
This compound vs. Anti-CSF1R Antibodies (e.g., AMG820)
This compound vs. Benchmark Compounds (GW-2580, Ki-20227)
- Potency : this compound demonstrated lower IC50 values in cytokine release assays (93 nM vs. GW-2580’s 148 nM) and matched Ki-20227’s efficacy in reducing tumor cell growth .
Synergy with Anti-VEGF Therapies
This compound uniquely addresses adaptive resistance to anti-VEGF agents (e.g., bevacizumab) by depleting TAMs that secrete pro-angiogenic factors (e.g., FGF-1/2, MMP9) under hypoxia . In ovarian cancer models, combining this compound with bevacizumab reduced tumor weight, nodules, and ascites volume by 83%, 84%, and 98%, respectively, compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
